
4-(3-Bromothiophen-2-yl)-2-chloropyrimidine
Descripción general
Descripción
“4-(3-Bromothiophen-2-yl)-2-chloropyrimidine” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring of four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine” was achieved via a two-step process. The first step involved the condensation of commercially available 4-bromoaniline with 3-bromothiophen-2-carbaldehyde in the presence of glacial acetic acid . The second step involved a Suzuki coupling .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial/Antifungal Properties
- Synthesis and Applications : 4-(3-Bromothiophen-2-yl)-2-chloropyrimidine and related compounds demonstrate potential in the synthesis of antibacterial and antifungal agents. A study involving the synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, which are closely related to this compound, highlighted their potential in developing effective antimicrobial agents (Sharma et al., 2022).
Chemical Synthesis and Analysis
- Chemical Synthesis Techniques : The compound has been involved in studies exploring novel synthetic routes, such as the combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, showcasing its versatility in chemical synthesis (Verbitskiy et al., 2012).
- Structural and Spectroscopic Analysis : Investigations into the crystal structure and spectroscopic properties of similar bromothiophene compounds have been conducted, providing insights into their molecular behavior and potential applications in various scientific fields (Anitha et al., 2019).
Material Science and Optoelectronics
- Organic Light-Emitting Diode (OLED) Materials : Thiophene derivatives, closely related to this compound, have been researched for their potential use in functional organic light-emitting diode materials due to their promising photoluminescent properties (Xu & Yu, 2011).
Pharmaceutical Research
- Antitumor Agents Development : Research into bithienyl-pyrimidine derivatives with strong DNA-binding capabilities has been explored, with a focus on their potential as antitumor agents. This research underlines the significance of thiophene units, a core component of this compound, in pharmaceutical applications (Chou et al., 1999).
Propiedades
IUPAC Name |
4-(3-bromothiophen-2-yl)-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFFZHBVYBKIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=C(C=CS2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



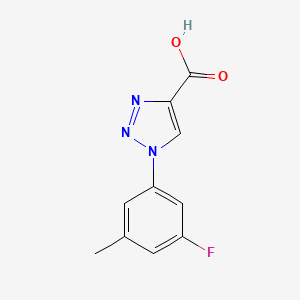
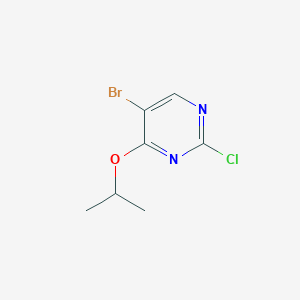

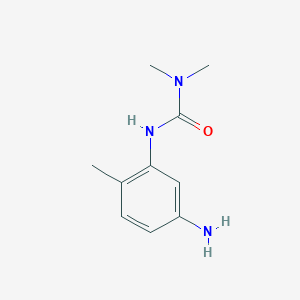

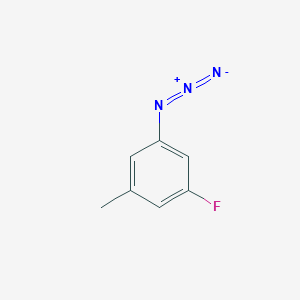
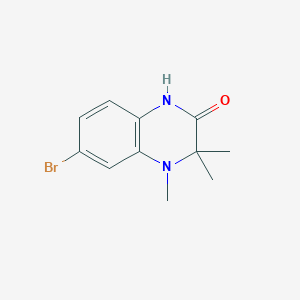
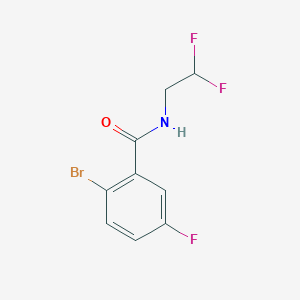
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380198.png)
![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380199.png)

